2-Cyclopentene-1-acetic acid, 2-(diphenylphosphinyl)-
Description
2-Cyclopentene-1-acetic acid, 2-(diphenylphosphinyl)- is a cyclopentene-derived compound featuring a diphenylphosphinyl substituent at the 2-position of the cyclopentene ring and an acetic acid moiety. Its synthesis typically involves lithium-bromine exchange reactions to introduce the phosphinyl group .
Properties
CAS No. |
652972-58-2 |
|---|---|
Molecular Formula |
C19H19O3P |
Molecular Weight |
326.3 g/mol |
IUPAC Name |
2-(2-diphenylphosphorylcyclopent-2-en-1-yl)acetic acid |
InChI |
InChI=1S/C19H19O3P/c20-19(21)14-15-8-7-13-18(15)23(22,16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-6,9-13,15H,7-8,14H2,(H,20,21) |
InChI Key |
TYQASKPXNOFBEW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Phosphine-Catalyzed [3+2] Annulation
Principle : Phosphine catalysts enable cycloaddition between α,β-unsaturated ketones and alkynoates to form cyclopentene scaffolds.
Procedure (adapted from):
- React methyleneindolinone derivatives with diphenylphosphinyl-containing alkynoates (e.g., ethyl 2-(diphenylphosphinyl)propiolate) under catalysis by PPh₃.
- Achieve regioselective annulation at 25–60°C in THF, yielding cyclopentene spiro-oxindoles.
Key Data :
| Catalyst | Yield (%) | Diastereoselectivity |
|---|---|---|
| PPh₃ | 85–99 | Up to 20:1 |
Advantages : High atom economy; modular substitution.
Limitations : Requires specialized alkynoate precursors.
Lithiation-Electrophilic Quenching
Principle : Directed lithiation at C2 of cyclopentene-acetic acid derivatives followed by phosphorylation.
Procedure (adapted from):
- Protect the acetic acid group as a methyl ester.
- Treat 2-bromo-1-cyclopentene-1-acetic acid methyl ester with n-BuLi (−78°C, THF) to generate a lithiated intermediate.
- Quench with ClP(O)Ph₂ to install the diphenylphosphinyl group.
- Hydrolyze the ester with LiOH/THF-H₂O.
Key Data :
| Step | Conditions | Yield (%) |
|---|---|---|
| Lithiation | n-BuLi, THF, −78°C | 60–75 |
| Quenching | ClP(O)Ph₂, 0°C | 70–85 |
Advantages : Precise regiocontrol.
Limitations : Sensitive to moisture; requires cryogenic conditions.
Arbuzov Reaction Approach
Principle : Halogenated cyclopentenes undergo phosphorylation via Michaelis-Arbuzov reactions.
Procedure (adapted from):
- Synthesize 2-bromo-1-cyclopentene-1-acetic acid ethyl ester via bromination of cyclopentene-acetic acid.
- React with triethyl phosphite (P(OEt)₃) at 120°C to form a phosphonate intermediate.
- Oxidize the phosphonate (H₂O₂, AcOH) to the phosphine oxide.
- Saponify the ester to the carboxylic acid.
Key Data :
| Step | Reagents | Yield (%) |
|---|---|---|
| Arbuzov | P(OEt)₃, 120°C, 12 h | 65–80 |
| Oxidation | H₂O₂, AcOH, 50°C | 90–95 |
Advantages : Scalable; uses inexpensive reagents.
Limitations : Multi-step pathway; over-oxidation risks.
Ring-Closing Metathesis (RCM)
Principle : Ruthenium-catalyzed RCM forms the cyclopentene ring from diene precursors.
Procedure (adapted from):
- Prepare diene A with acetic acid and diphenylphosphinyl groups at terminal positions.
- Treat with Grubbs II catalyst (5 mol%) in CH₂Cl₂ at 40°C for 24 h.
Key Data :
| Catalyst | Conversion (%) | Isolated Yield (%) |
|---|---|---|
| Grubbs II | >95 | 70–85 |
Advantages : Stereoselective; tolerates functional groups.
Limitations : High catalyst cost; diene synthesis complexity.
Comparative Analysis of Methods
| Method | Yield (%) | Selectivity | Scalability | Cost |
|---|---|---|---|---|
| [3+2] Annulation | 85–99 | High | Moderate | $$ |
| Lithiation-Quenching | 60–85 | Very High | Low | $$$ |
| Arbuzov Reaction | 65–95 | Moderate | High | $ |
| RCM | 70–85 | High | Moderate | $$$$ |
Research Findings and Challenges
- Regioselectivity : Lithiation (Method 2.2) offers superior control but requires stringent conditions.
- Catalyst Efficiency : Phosphine catalysts (Method 2.1) enable rapid annulation but demand tailored substrates.
- Functional Group Tolerance : RCM (Method 2.4) accommodates bulky groups but struggles with electron-deficient systems.
- Key Challenge : Avoiding racemization during phosphorylation in asymmetric syntheses.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopentene-1-acetic acid, 2-(diphenylphosphinyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the diphenylphosphinyl group to other functional groups.
Substitution: The compound can undergo substitution reactions where the diphenylphosphinyl group is replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions yield phosphine oxides, while reduction reactions can produce phosphines or other reduced forms of the compound.
Scientific Research Applications
Medicinal Chemistry Applications
1. GPR40 Agonist Activity
Recent research indicates that derivatives of cyclopentene-1-acetic acid may exhibit GPR40 agonist activity, making them potential candidates for the treatment of metabolic disorders such as diabetes. The GPR40 receptor is involved in glucose metabolism and insulin secretion, suggesting that compounds like 2-Cyclopentene-1-acetic acid, 2-(diphenylphosphinyl)- could play a role in diabetes management .
Case Study:
A study highlighted in a patent (WO2018182050A1) demonstrated that certain substituted cyclopentene derivatives could stimulate GLP-1 secretion, which is crucial for insulin release. This suggests that 2-Cyclopentene-1-acetic acid, 2-(diphenylphosphinyl)- may be effective in developing new therapeutic agents for diabetes .
Organic Synthesis Applications
2. Building Block for Synthesis
The compound serves as a versatile building block in organic synthesis. Its unique structural features allow it to participate in various reactions, including asymmetric synthesis and catalysis.
Case Study:
In synthetic chemistry, the compound has been utilized in the development of complex molecules through catalytic asymmetric reactions. For instance, research has shown its effectiveness in facilitating reactions that lead to the formation of chiral centers, which are essential in drug development .
Data Table: Applications Overview
Mechanism of Action
The mechanism of action of 2-Cyclopentene-1-acetic acid, 2-(diphenylphosphinyl)- involves its interaction with molecular targets and pathways in biological systems. The diphenylphosphinyl group can interact with enzymes and receptors, modulating their activity. The compound’s effects are mediated through these interactions, influencing various biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
2,2-Diphenyl-2-Hydroxyacetic Acid (Benzilic Acid)
- Structure : Contains a hydroxyl (-OH) group instead of a diphenylphosphinyl (-P(O)Ph₂) group at the 2-position.
- Properties :
- Applications : Primarily used in chemical synthesis rather than medicinal chemistry, unlike the phosphinyl derivative .
2-Cyclopentene-1-Acetic Acid (Parent Compound)
- Structure : Lacks the diphenylphosphinyl group.
- Classified as a skin and eye irritant (GHS Category 2/2A) .
Substituent Position Isomerism
4-(Diphenylphosphinyl)-4-[(1R)-1-Hydroxypentyl]-2-Cyclopentene-1-Acetic Acid Methyl Ester
- Structure : Phosphinyl group at the 4-position of the cyclopentene ring, with additional hydroxypentyl and methyl ester groups.
- Properties :
- Applications: Not explicitly studied for bioactivity but structurally relevant for probing substituent-position effects .
Amino-Substituted Analogs
α-Amino-2-Cyclopentene-1-Acetic Acid Methyl Ester
- Structure: Features an amino (-NH₂) group instead of diphenylphosphinyl.
- Properties: Enhanced nucleophilicity due to the amino group. Potential for peptide-like interactions, diverging from the metal-binding role of phosphinyl derivatives .
- Applications : Primarily explored in synthetic organic chemistry for chiral building blocks .
Key Research Findings and Data Tables
Table 1: Structural and Functional Comparison
Table 2: Physicochemical Properties
Discussion of Comparative Advantages
- Coordination Chemistry: The diphenylphosphinyl group in the target compound outperforms hydroxyl or amino analogs in forming stable metal complexes, critical for anticancer drug design .
- Bioactivity : Unlike benzilic acid or the parent cyclopentene-acetic acid, the phosphinyl derivative shows selective cytotoxicity against breast cancer cells, though direct comparisons with positional isomers (e.g., 4-phosphinyl) are lacking .
- Synthetic Utility: Amino and ester variants are more suited for chiral synthesis, whereas phosphinyl derivatives prioritize metal-mediated applications .
Biological Activity
2-Cyclopentene-1-acetic acid, 2-(diphenylphosphinyl)- is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, structure-activity relationships, and relevant case studies.
Synthesis
The compound can be synthesized through various methods, including asymmetric catalysis and structure-based design. Notably, the synthesis of related cyclopentene derivatives has been reported in the literature, highlighting the importance of cyclopentene scaffolds in drug design. For instance, the use of ring-closing metathesis has been employed to create potent inhibitors for proteases like thrombin and HCV NS3 .
Antitumor Properties
Research indicates that compounds with similar structures exhibit significant antitumor activity. For example, Cephalotaxus alkaloids, which share structural features with cyclopentene derivatives, have demonstrated notable anti-leukemic effects. Homoharringtonine, a prominent alkaloid from this family, has been effective against various leukemia types and is recognized for its ability to inhibit protein synthesis .
Enzyme Inhibition
2-Cyclopentene-1-acetic acid derivatives have been evaluated for their ability to inhibit specific enzymes. The diphenylphosphinyl group enhances the binding affinity to target enzymes, which may lead to therapeutic applications in treating diseases like cancer and viral infections. Studies on related compounds have shown low nanomolar activity against proteases, suggesting that modifications in the cyclopentene structure can significantly impact biological efficacy .
Structure-Activity Relationships (SAR)
The biological activity of 2-Cyclopentene-1-acetic acid is heavily influenced by its structural components. The presence of the diphenylphosphinyl moiety is crucial for enhancing biological activity. A SAR analysis reveals that variations in substituents on the cyclopentene ring can lead to changes in potency and selectivity against various biological targets .
Case Studies
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
